molecular formula C18H17N3O5S B2616380 Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate CAS No. 330200-86-7

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2616380
CAS No.: 330200-86-7
M. Wt: 387.41
InChI Key: SVBDMSNQWKXUPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a benzamido group bearing a 2,5-dioxopyrrolidin-1-yl moiety and an ethyl acetate side chain. The 2,5-dioxopyrrolidin group may enhance solubility compared to purely lipophilic substituents, while the thiazole scaffold is known for its metabolic stability and bioactivity .

Properties

IUPAC Name

ethyl 2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-2-26-16(24)9-12-10-27-18(19-12)20-17(25)11-3-5-13(6-4-11)21-14(22)7-8-15(21)23/h3-6,10H,2,7-9H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBDMSNQWKXUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several notable structural elements:

  • Thiazole Ring : Provides unique electronic properties and biological activity.
  • Benzamido Group : Enhances binding affinity to biological targets.
  • Pyrrolidinone Moiety : Contributes to the compound's pharmacological profile.

Scientific Research Applications

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate has several applications across diverse scientific disciplines:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activities : Studies suggest it may inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary research indicates it could affect cancer cell proliferation and apoptosis pathways.

Biological Studies

The compound is utilized in various biological studies to understand its interactions with macromolecules:

  • Protein Interactions : It has been shown to bind to specific enzymes and receptors, potentially modulating their activity.
  • Nucleic Acid Binding : Investigations into how it interacts with DNA or RNA are ongoing.

Industrial Applications

In industry, this compound serves as:

  • Building Block for Synthesis : Used in the development of more complex molecules.
  • Material Development : Its unique properties may be harnessed for creating new materials.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study investigating its anti-inflammatory effects demonstrated a significant reduction in cytokine levels in vitro.
  • Research into its anticancer properties revealed that it could induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological outcome.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Derivatives

Ethyl 2-(5-Bromo-2-(4-(Trifluoromethoxy)phenyl)thiazol-4-yl)acetate
  • Structure : Shares the ethyl acetate-thiazole backbone but substitutes the benzamido group with a bromo and trifluoromethoxy-phenyl group.
  • Key Differences: The absence of the 2,5-dioxopyrrolidin-1-yl group reduces hydrogen-bonding capacity.
  • Synthesis : Likely involves similar esterification and cyclization steps but diverges in substituent introduction (e.g., bromination vs. amide coupling) .
Thiazole Derivatives from Quinazolinone Precursors ()
  • Structure: Compounds like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) feature fused quinazolinone-thiazole systems.
  • Key Differences: Quinazolinone moieties introduce additional nitrogen atoms, altering electronic properties and binding interactions. Analgesic activity reported in suggests bioactivity differences compared to the target compound, which lacks a quinazolinone ring .

Heterocyclic Systems with Amide/Ester Linkages

1,2,4-Triazolo[3,4-a]isoindol-5-one (15)
  • Structure : Annelated triazole-isoindole system synthesized from hydrazide and phthalimide ().
  • Key Differences :
    • The triazole-isoindole core contrasts with the thiazole-benzamido structure, leading to distinct electronic profiles.
    • Reported analgesic activity highlights the impact of heterocycle choice on biological outcomes .
Thiadiazole-Fused Derivatives ()
  • Structure : 1,4-Benzodioxine-based thiadiazole-thiadiazole hybrids.
  • Key Differences :
    • Thiadiazole rings (two nitrogens) vs. thiazole (one nitrogen, one sulfur) alter electron distribution and steric bulk.
    • Synthesis involves thiosemicarbazide intermediates, differing from the target compound’s amide/ester pathway .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Bioactivity (if reported)
Target Compound Thiazole 2,5-Dioxopyrrolidin-1-yl, ethyl acetate Amide coupling, esterification Not explicitly reported
Ethyl 2-(5-Bromo-2-(4-(Trifluoromethoxy)phenyl)thiazol-4-yl)acetate Thiazole Bromo, trifluoromethoxy-phenyl Halogenation, Friedel-Crafts alkylation Supplier data only
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolinone-thiazole Dibromo, methylquinazolinone Hydrazide cyclization, thioglycolic acid Analgesic activity
1,2,4-Triazolo[3,4-a]isoindol-5-one (15) Triazole-isoindole Phthalimide-derived Fusion with phthalimide Analgesic activity
1,4-Benzodioxine-thiadiazole derivatives Thiadiazole-thiadiazole Benzodioxine Thiosemicarbazide condensation Not explicitly reported

Research Implications and Gaps

  • Bioactivity : The target compound’s 2,5-dioxopyrrolidin group may confer unique interactions with proteases or kinases, warranting enzymatic assays absent in current literature .
  • Synthetic Optimization : Methods from (e.g., thioglycolic acid cyclization) could improve thiazole yields, while halogenation strategies from might aid derivatization .
  • Solubility vs. Permeability : The polar dioxopyrrolidin group may balance the lipophilicity of the thiazole ring, a hypothesis requiring experimental validation via logP measurements .

Biological Activity

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate is a synthetic organic compound notable for its complex structure, which includes a thiazole ring, a benzamido group, and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.

Molecular Structure

The molecular formula of this compound is C20H20N2O5S, with a molecular weight of approximately 392.45 g/mol. The structural components are critical for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thiazole ring may facilitate binding to enzyme active sites, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with amino acid residues in proteins, thereby affecting protein function. Additionally, the pyrrolidinone moiety may enhance the compound's binding affinity and specificity towards its targets.

Anticonvulsant Activity

Preliminary studies suggest that this compound may exhibit anticonvulsant properties. Research indicates that compounds with similar structures have shown effectiveness in modulating neurotransmitter systems involved in seizure activity.

Anticancer Potential

Recent investigations into compounds containing thiazole groups have revealed their potential as anticancer agents. For instance, derivatives that inhibit HSET (KIFC1), a protein involved in centrosome clustering during cell division, have demonstrated significant cytotoxic effects on cancer cells. This compound could be evaluated for similar activities due to its structural characteristics .

In Vitro Studies

In vitro assays have been essential for assessing the biological activity of this compound. Studies utilizing cell lines such as MDA-MB-436 (breast cancer) have shown promising results regarding its antiproliferative effects. The compound's IC50 values should be determined through MTT assays to quantify its cytotoxicity against various cancer cell lines .

Comparative Analysis

A comparative analysis of related compounds has been conducted to understand structure-activity relationships (SAR). For example, variations in the alkyl chain length or substitutions on the thiazole ring significantly influence potency against specific biological targets. Such studies are crucial for optimizing the design of new derivatives with enhanced efficacy .

Data Tables

Compound NameMolecular FormulaIC50 (µM)Activity Type
This compoundC20H20N2O5STBDAnticancer/Anticonvulsant
Related Compound AC19H18N2O5S12.86PARP Inhibitor
Related Compound BC21H22N3O48.90Antiproliferative

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